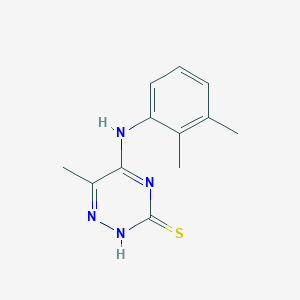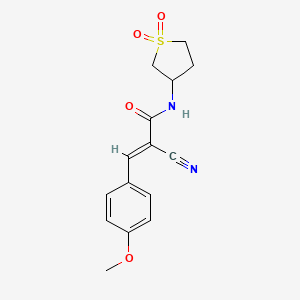![molecular formula C19H16O5 B7759173 3-[2-(3,5-Dimethylphenoxy)acetyl]-4-hydroxychromen-2-one](/img/structure/B7759173.png)
3-[2-(3,5-Dimethylphenoxy)acetyl]-4-hydroxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,5-Dimethylphenoxy)acetyl]-4-hydroxychromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chromen-2-one core structure, along with the dimethylphenoxy and acetyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-Dimethylphenoxy)acetyl]-4-hydroxychromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenol and 4-hydroxycoumarin.
Acetylation: The 3,5-dimethylphenol undergoes acetylation using acetic anhydride in the presence of a catalyst like sulfuric acid to form 3,5-dimethylphenoxyacetyl chloride.
Coupling Reaction: The resulting 3,5-dimethylphenoxyacetyl chloride is then reacted with 4-hydroxycoumarin in the presence of a base such as pyridine to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-Dimethylphenoxy)acetyl]-4-hydroxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-2-one ring can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of chromen-2-one ketones or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
3-[2-(3,5-Dimethylphenoxy)acetyl]-4-hydroxychromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-Dimethylphenoxy)acetyl]-4-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with cellular signaling pathways, leading to altered cellular responses.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant by neutralizing ROS and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3,4-Dimethylphenoxy)acetyl]-4-hydroxychromen-2-one
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- N-(3-{[2-(3,5-Dimethylphenoxy)acetyl]amino}phenyl)benzamide
Uniqueness
3-[2-(3,5-Dimethylphenoxy)acetyl]-4-hydroxychromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical properties and biological activities. Its combination of the dimethylphenoxy and acetyl groups differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and diverse applications in research and industry.
Properties
IUPAC Name |
3-[2-(3,5-dimethylphenoxy)acetyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-7-12(2)9-13(8-11)23-10-15(20)17-18(21)14-5-3-4-6-16(14)24-19(17)22/h3-9,21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDMAVVKHGDJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)C2=C(C3=CC=CC=C3OC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B7759096.png)

![N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide](/img/structure/B7759099.png)
![N-[6-amino-2,3-dicyano-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazin-5-yl]benzamide](/img/structure/B7759106.png)
![6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile](/img/structure/B7759113.png)


![propyl 2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B7759136.png)
![methyl 2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B7759139.png)

![3-[2-(4-Chlorophenoxy)acetyl]-4-hydroxychromen-2-one](/img/structure/B7759155.png)
![4-Hydroxy-3-[2-(4-iodophenoxy)acetyl]chromen-2-one](/img/structure/B7759160.png)
![4-Hydroxy-3-[2-(2-methylphenoxy)acetyl]chromen-2-one](/img/structure/B7759169.png)

